![molecular formula C26H30N4O3S B4482952 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B4482952.png)
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Overview
Description
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound featuring a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the phenylpiperazine intermediate, which is then subjected to sulfonylation and subsequent cyclization reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. For instance, it may act as an inhibitor of certain enzymes, thereby altering the levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler compound with a phenyl group bound to a piperazine ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound featuring a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its complex structure and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials.
Biological Activity
The compound 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and interaction with cyclooxygenase enzymes.
Chemical Structure and Properties
The compound features a tetrahydrophthalazine core with a sulfonamide moiety connected to a phenylpiperazine group. This unique structure is thought to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Gram-negative bacteria: Specific derivatives showed growth inhibition percentages ranging from 43% to 97% against strains such as E. coli and A. baumannii.
Compound | Bacterial Strain | Growth Inhibition (%) |
---|---|---|
7a | MRSA | 85.76 |
7g | K. pneumoniae | 91.12 |
7i | P. aeruginosa | 97.76 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through cyclooxygenase (COX) inhibition assays:
- COX Inhibition: The tested compounds showed varying degrees of COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating a strong selectivity towards COX-2 over COX-1.
Compound | COX Inhibition (IC50 µM) | Selectivity Index |
---|---|---|
7a | 0.10 | High |
7b | 0.20 | Moderate |
Indomethacin | 0.039 | Low |
Study on Antimicrobial Effects
In a study published in March 2020, derivatives of sulfonamide compounds were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like ceftriaxone .
Evaluation of Anti-inflammatory Properties
A separate investigation assessed the anti-inflammatory potential of these compounds through edema models in animal studies. The results indicated that the compounds significantly reduced edema thickness compared to control groups:
Time Point (h) | Control Thickness (mm) | Compound Thickness (mm) |
---|---|---|
3 | 2.232 ± 0.235 | 0.075 ± 0.007 |
6 | 1.875 ± 0.181 | 0.100 ± 0.005 |
Properties
IUPAC Name |
2-methyl-4-[4-methyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-19-12-13-20(25-22-10-6-7-11-23(22)26(31)28(2)27-25)18-24(19)34(32,33)30-16-14-29(15-17-30)21-8-4-3-5-9-21/h3-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRQTFIQCHFKDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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